molecular formula C20H13BrN4O2 B4287954 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B4287954
M. Wt: 421.2 g/mol
InChI Key: ANYNEDHECIWZOF-UHFFFAOYSA-N
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Description

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with nicotinamide: The final step involves coupling the bromophenyl-oxadiazole intermediate with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and reduction: The oxadiazole ring and the nicotinamide moiety can participate in redox reactions under appropriate conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.

    Materials science: The compound can be used in the design of novel materials with specific electronic or photophysical properties.

    Biological research: It can serve as a probe or tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the nicotinamide moiety can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O2/c21-17-6-2-1-5-16(17)20-24-18(25-27-20)13-7-9-15(10-8-13)23-19(26)14-4-3-11-22-12-14/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNEDHECIWZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
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N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
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N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
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N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
Reactant of Route 5
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
Reactant of Route 6
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

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